8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of polymeric catalysts has been explored to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interfere with DNA synthesis in cancer cells . The exact mechanism depends on the specific biological context and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has been studied for its anti-tumor activity and shares structural similarities with 8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
8-methyl-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H10N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-6,14H,1H3,(H,13,15) |
InChI Key |
ZTVXPHFVFIZHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)NC=C3 |
Origin of Product |
United States |
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